Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate
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Overview
Description
Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the imidazole ring, which is further connected to a propanoate ester group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, 3-chlorobenzaldehyde is used to introduce the chlorophenyl group.
Esterification: The resulting imidazole derivative is then subjected to esterification with methyl propanoate under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the imidazole ring.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or reduced imidazole derivatives.
Scientific Research Applications
Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications includes its use as an antifungal, antibacterial, or anticancer agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the chlorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[5-(4-chlorophenyl)-1H-imidazol-2-yl]propanoate: Similar structure but with a different position of the chlorine atom on the phenyl ring.
Methyl 3-[5-(3-bromophenyl)-1H-imidazol-2-yl]propanoate: Bromine atom instead of chlorine on the phenyl ring.
Methyl 3-[5-(3-methylphenyl)-1H-imidazol-2-yl]propanoate: Methyl group instead of chlorine on the phenyl ring.
Uniqueness
The unique combination of the chlorophenyl group and the imidazole ring in Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate provides it with distinct chemical and biological properties. The presence of the chlorine atom can influence the compound’s reactivity and binding affinity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-18-13(17)6-5-12-15-8-11(16-12)9-3-2-4-10(14)7-9/h2-4,7-8H,5-6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQOZFNDYKOUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NC=C(N1)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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